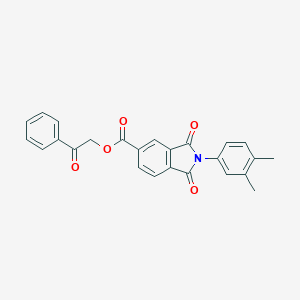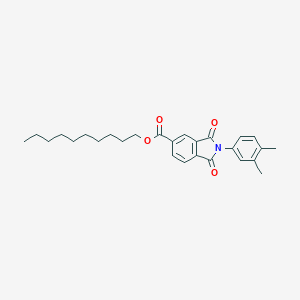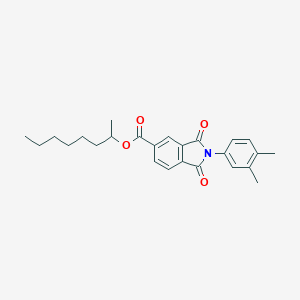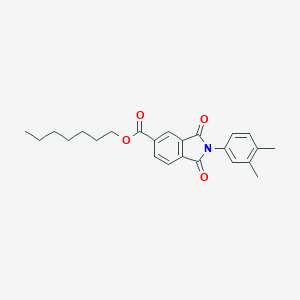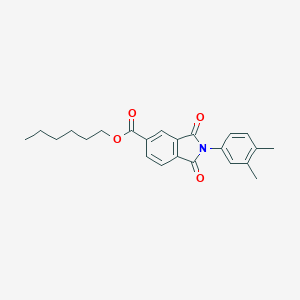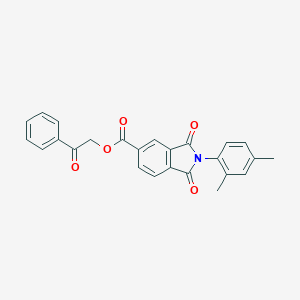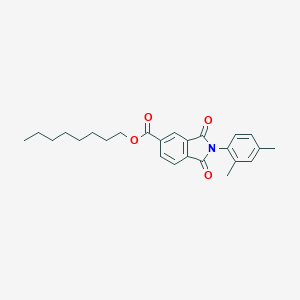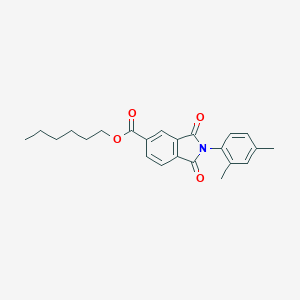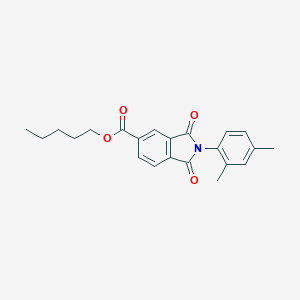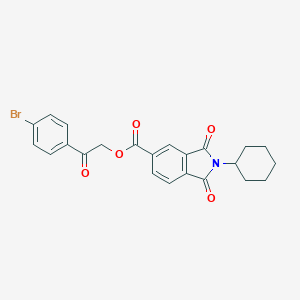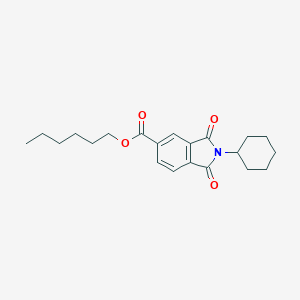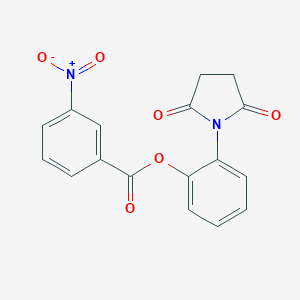
Hexyl 2-(2-chlorophenyl)-1,3-dioxoisoindole-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hexyl 2-(2-chlorophenyl)-1,3-dioxoisoindole-5-carboxylate is a complex organic compound with a unique structure that includes a hexyl ester group, a chlorophenyl group, and a dioxoisoindoline core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Hexyl 2-(2-chlorophenyl)-1,3-dioxoisoindole-5-carboxylate typically involves multi-step organic reactions. One common method includes the esterification of 2-(2-chlorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid with hexanol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
Hexyl 2-(2-chlorophenyl)-1,3-dioxoisoindole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl groups to alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted derivatives.
科学研究应用
Hexyl 2-(2-chlorophenyl)-1,3-dioxoisoindole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique structural properties.
作用机制
The mechanism by which Hexyl 2-(2-chlorophenyl)-1,3-dioxoisoindole-5-carboxylate exerts its effects involves interactions with specific molecular targets. The chlorophenyl group can interact with hydrophobic pockets in proteins, while the dioxoisoindoline core can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.
相似化合物的比较
Similar Compounds
- Hexyl 2-(2-bromophenyl)-1,3-dioxoisoindoline-5-carboxylate
- Hexyl 2-(2-fluorophenyl)-1,3-dioxoisoindoline-5-carboxylate
- Hexyl 2-(2-methylphenyl)-1,3-dioxoisoindoline-5-carboxylate
Uniqueness
Hexyl 2-(2-chlorophenyl)-1,3-dioxoisoindole-5-carboxylate is unique due to the presence of the chlorophenyl group, which can enhance its reactivity and interaction with biological targets compared to its analogs with different substituents. The specific electronic and steric properties imparted by the chlorine atom can lead to distinct chemical behavior and biological activity.
属性
分子式 |
C21H20ClNO4 |
|---|---|
分子量 |
385.8 g/mol |
IUPAC 名称 |
hexyl 2-(2-chlorophenyl)-1,3-dioxoisoindole-5-carboxylate |
InChI |
InChI=1S/C21H20ClNO4/c1-2-3-4-7-12-27-21(26)14-10-11-15-16(13-14)20(25)23(19(15)24)18-9-6-5-8-17(18)22/h5-6,8-11,13H,2-4,7,12H2,1H3 |
InChI 键 |
XGBWFFGEBLLDPM-UHFFFAOYSA-N |
SMILES |
CCCCCCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC=CC=C3Cl |
规范 SMILES |
CCCCCCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC=CC=C3Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(3,4-Dimethylphenyl)carbamoyl]-3-nitrobenzoic acid](/img/structure/B342086.png)
